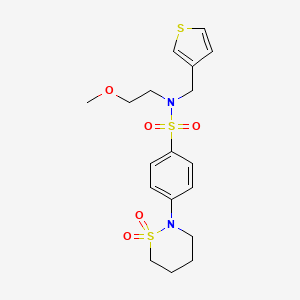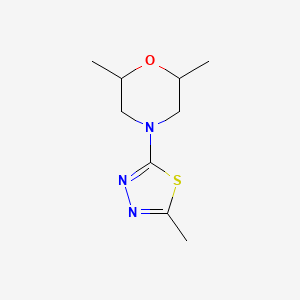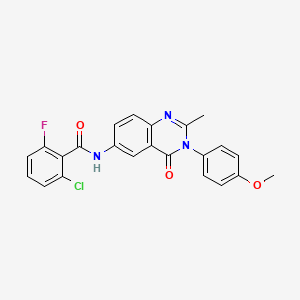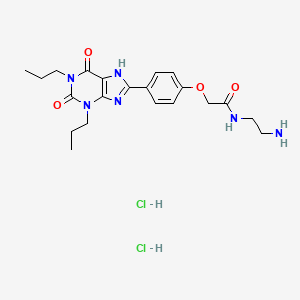![molecular formula C9H16ClNO2 B2803794 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide CAS No. 1489573-20-7](/img/structure/B2803794.png)
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is an organic compound with the chemical formula C9H16ClNO2 . It is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide consists of a cyclohexane ring with a hydroxyl group and a side chain containing a chloroacetamide group . The molecular weight of the compound is 205.68 g/mol .Physical And Chemical Properties Analysis
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is a white crystalline solid with a specific irritating odor . It is highly soluble in water and other polar solvents, and can stably exist in air .Applications De Recherche Scientifique
Antiviral Activity
2-Chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide has demonstrated antiviral potential. Researchers have investigated its efficacy against specific viruses, including influenza and herpes simplex virus (HSV). By inhibiting viral replication or entry, this compound could serve as a valuable candidate for antiviral drug development .
Anti-Inflammatory Properties
The hydroxycyclohexyl moiety in this compound suggests anti-inflammatory activity. It may modulate immune responses by affecting cytokine production or inhibiting inflammatory pathways. Investigating its impact on inflammatory diseases (such as rheumatoid arthritis or inflammatory bowel disease) is crucial .
Analgesic Effects
Given its structural resemblance to acetaminophen (paracetamol), 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide might possess analgesic properties. Researchers could explore its potential as a pain-relieving agent, especially in cases where traditional analgesics are contraindicated .
Cancer Research
The compound’s unique structure warrants investigation in oncology. Researchers could explore its effects on cancer cell lines, tumor growth, and apoptosis pathways. Preliminary studies suggest that it might interfere with cancer cell metabolism or signaling pathways .
Neuroprotective Potential
Considering the hydroxycyclohexyl group’s potential neuroprotective properties, 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide could be relevant in neurodegenerative disease research. It may modulate oxidative stress, inflammation, or neuronal survival pathways .
Metabolic Disorders
The compound’s acetamide moiety hints at metabolic implications. Researchers could explore its effects on glucose metabolism, lipid homeostasis, or insulin sensitivity. Investigating its role in diabetes or obesity-related pathways is essential .
These applications highlight the versatility of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide, making it an intriguing subject for further scientific exploration. If you need more information or additional applications, feel free to ask
Safety and Hazards
While handling 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide, appropriate protective equipment such as chemical-resistant gloves, safety goggles, and a face mask should be worn . It should be stored and transported under suitable conditions, and reactions with other chemicals or flammable substances should be avoided . In case of accidental ingestion or contact, immediate medical assistance should be sought .
Propriétés
IUPAC Name |
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c10-6-8(12)11-7-9(13)4-2-1-3-5-9/h13H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQTWGAJEWJWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2803713.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2803716.png)

![2-(2-Methoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803718.png)


![N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2803723.png)
![2',3'-Dihydrospiro {cyclopropane-1,1'-pyrrolo[2,3-c]pyridine}dihydrochloride](/img/structure/B2803724.png)



![4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2803728.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2803729.png)
